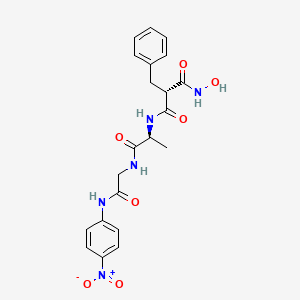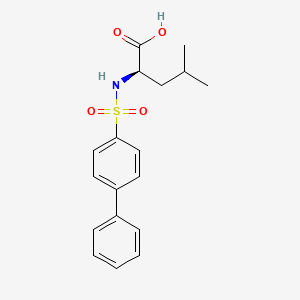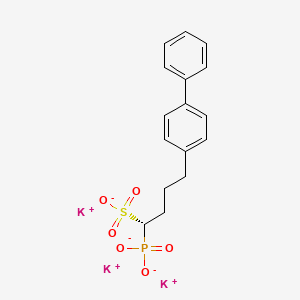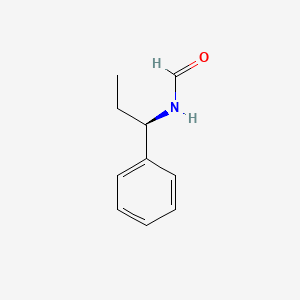
Honh-Benzylmalonyl-L-Alanylglycine-P-Nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE typically involves the coupling of benzylmalonyl, alanyl, and glycine residues with p-nitroanilide. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS), could be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxylamine group can be oxidized to a nitroso group.
Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its potential as a substrate for proteolytic enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in enzyme inhibition.
Industry: Potential use in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE involves its interaction with specific proteolytic enzymes, such as thermolysin. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction can inhibit the enzyme’s activity, making it a potential candidate for enzyme inhibition studies .
Comparison with Similar Compounds
- N-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE
- BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE
- N-HYDROXYBENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE
Comparison: HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE is unique due to the presence of the hydroxylamine group, which can undergo specific chemical reactions not observed in its analogs. This makes it a valuable compound for studying enzyme inhibition and peptide bond chemistry .
Properties
Molecular Formula |
C21H23N5O7 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
(2S)-2-benzyl-N-hydroxy-N'-[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]propanediamide |
InChI |
InChI=1S/C21H23N5O7/c1-13(23-20(29)17(21(30)25-31)11-14-5-3-2-4-6-14)19(28)22-12-18(27)24-15-7-9-16(10-8-15)26(32)33/h2-10,13,17,31H,11-12H2,1H3,(H,22,28)(H,23,29)(H,24,27)(H,25,30)/t13-,17-/m0/s1 |
InChI Key |
TZWQPWGUQCSKDW-GUYCJALGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)C(=O)NO |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Exo)-3-(10,11-Dihydro-5h-Dibenzo[a,D][7]annulen-5-Yloxy)-8,8-Dimethyl-8-Azoniabicyclo[3.2.1]octane](/img/structure/B10757566.png)
![4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen](/img/structure/B10757573.png)
![(1S)-1,2,3,4-Tetrahydro-benzo[C]phenanthrene-2,3,4-triol](/img/structure/B10757574.png)
![(R)-(+)9B-(3-Methyl)phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-5(9BH)-one](/img/structure/B10757578.png)
![(R)-(+) 5(9BH)-Oxo-9B-phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-3-carboxylic acid methyl ester](/img/structure/B10757583.png)
![(3aS)-3a-hydroxy-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757594.png)

![3-Amino-3-benzyl-9-carboxamide[4.3.0]bicyclo-1,6-diazanonan-2-one](/img/structure/B10757612.png)

![6-(3-Aminopropyl)-4,9-dimethylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B10757619.png)
phosphoryl]-2-Benzylpropanoic Acid](/img/structure/B10757624.png)


![[[(3r,4r,5s,6r)-3-(Butanoylamino)-4,5-Dihydroxy-6-(Hydroxymethyl)oxan-2-Ylidene]amino] N-Phenylcarbamate](/img/structure/B10757644.png)
